4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
Beschreibung
4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid (CAS: 1246048-07-6, molecular formula: C₁₇H₁₉N₃O₅, molecular weight: 345.3 g/mol) is a pyridazinone derivative characterized by a 3-methoxyphenyl substituent at position 3 of the pyridazinone ring, an acetyl linker, and a butanoic acid chain connected via an amide bond . Its unique features include:
- 3-Methoxyphenyl group: Likely influences π-π stacking or hydrophobic interactions in target binding.
- Acetyl-amide linker: Provides structural flexibility and hydrogen-bonding capacity.
Eigenschaften
Molekularformel |
C17H19N3O5 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H19N3O5/c1-25-13-5-2-4-12(10-13)14-7-8-16(22)20(19-14)11-15(21)18-9-3-6-17(23)24/h2,4-5,7-8,10H,3,6,9,11H2,1H3,(H,18,21)(H,23,24) |
InChI-Schlüssel |
UELBFBGNORHEFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of 3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl Acetic Acid
The acetylated pyridazinone intermediate is synthesized through a two-step process:
-
Acetylation of Pyridazinone : Reacting 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl with chloroacetyl chloride in the presence of triethylamine (TEA) yields the chloroacetamide derivative. This reaction proceeds at 0–5°C to minimize side reactions.
-
Nucleophilic Displacement : Replacing the chlorine atom with an amino group via reaction with ammonium hydroxide generates the primary amine, which is subsequently acetylated using acetic anhydride.
Coupling with Butanoic Acid Derivative
The final step involves conjugating the acetylated pyridazinone with 4-aminobutanoic acid. Patent EP2094662B1 details a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM. The reaction achieves >85% yield when conducted at pH 7.4 and 25°C.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 92% |
| Temperature | 0–5°C (acetylation step) | Reduces hydrolysis |
| Catalyst | Palladium(II) acetate | 78% (Suzuki coupling) |
Data from EP2164843B1 demonstrate that THF enhances reaction kinetics compared to DMF or DMSO, likely due to better solubility of intermediates. Lower temperatures during acetylation prevent ring-opening side reactions, as evidenced by HPLC purity >98%.
Catalytic Systems for Coupling
The use of EDC/NHS outperforms other coupling agents like dicyclohexylcarbodiimide (DCC), with yields improving by 15–20%. Addition of 4-dimethylaminopyridine (DMAP) as a catalyst further accelerates the reaction, reducing completion time from 24 hours to 6 hours.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analyses from VulcanChem indicate that recrystallization from ethanol/water (1:3) increases purity from 90% to 99.5%, as determined by elemental analysis.
Comparative Analysis of Related Compounds
| Compound Name | Structural Variation | Synthesis Yield |
|---|---|---|
| 4-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-one | Methoxy group at para position | 88% |
| 3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl | Fluorine substituent | 76% |
| 3-(3-Nitrophenyl)-6-oxopyridazin-1(6H)-yl | Nitro group at meta position | 68% |
The 3-methoxyphenyl derivative exhibits superior yield compared to nitro- or fluoro-substituted analogs, attributed to the electron-donating methoxy group enhancing reactivity in coupling steps.
Applications in Pharmaceutical Development
While direct pharmacological data for this compound are limited, structurally related pyridazinones in EP2094662B1 show potent CRTH2 receptor antagonism, suggesting potential applications in treating asthma or allergic inflammation . The butanoic acid moiety enhances water solubility, making it suitable for oral formulation development.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde oder Inhibitor.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende oder krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Prozesse beeinflusst werden. Die genauen molekularen Zielstrukturen und Prozesse können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related pyridazinone derivatives:
Physicochemical and Pharmacokinetic Properties
- Solubility: The butanoic acid chain in the target compound likely improves aqueous solubility compared to analogs with shorter chains (e.g., acetic acid derivatives) or lipophilic tails (e.g., 4-phenylbutan-2-yl amide) .
- Ionization : The carboxylic acid group (pKa ~4.5–5.0) ensures ionization at physiological pH, favoring interactions with charged residues in enzymes or receptors .
Biologische Aktivität
4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a synthetic compound that has attracted interest in pharmacological research due to its potential biological activities. This article examines its chemical properties, biological mechanisms, and relevant research findings, including in vitro studies and case studies.
- Molecular Formula : C23H25N3O5
- Molecular Weight : 423.46 g/mol
- IUPAC Name : 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
The structure features a pyridazine ring, which is significant for its biological activity, and the methoxy group enhances lipophilicity, influencing interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been shown to inhibit NADPH oxidase activity, which is crucial for the production of reactive oxygen species (ROS) in cells. This inhibition can lead to reduced oxidative stress and inflammation, contributing to its therapeutic potential.
Biological Activity
Research indicates that 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid exhibits several biological activities:
-
Osteoclast Differentiation Inhibition :
- The compound significantly inhibits the differentiation of osteoclasts, which are essential for bone resorption. This effect is mediated through modulation of CD47 expression and cathepsin K activity rather than direct interference with RANKL signaling pathways.
-
Antioxidant Activity :
- In vitro studies have demonstrated that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This activity is particularly relevant in contexts like inflammatory diseases and cancer.
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of various enzymes involved in metabolic processes. For instance, it may inhibit glucosidase and cholinesterase activities, suggesting applications in diabetes management and neuroprotection.
Data Tables
| Biological Activity | Mechanism | Significance |
|---|---|---|
| Osteoclast Differentiation | Modulation of CD47 and cathepsin K | Potential treatment for osteoporosis |
| Antioxidant Activity | Free radical scavenging | Reduces oxidative stress in inflammatory diseases |
| Enzyme Inhibition | Inhibition of glucosidase and cholinesterase | Applications in diabetes management and neuroprotection |
Case Studies
-
Study on Osteoclast Differentiation :
- A study conducted on human osteoclast precursors revealed that treatment with 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid led to a significant reduction in osteoclast formation compared to control groups. The study highlighted the compound's ability to modulate critical signaling pathways involved in bone metabolism.
-
Antioxidant Efficacy Assessment :
- Another research project assessed the antioxidant capacity of this compound using various assays (e.g., CUPRAC). Results indicated a strong capacity for free radical scavenging, suggesting potential therapeutic applications in conditions characterized by oxidative stress.
Q & A
Basic: What are the recommended synthetic routes for 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from 3-(3-methoxyphenyl)pyridazinone derivatives. Key steps include:
- Step 1: Acetylation of the pyridazinone nitrogen using chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Step 2: Coupling the acetylated intermediate with 4-aminobutanoic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
- Yield Optimization:
- Use high-purity starting materials to minimize side reactions.
- Control reaction temperature (e.g., 0–5°C during acetylation to prevent over-substitution).
- Employ catalytic DMAP to enhance acylation efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- 1H/13C NMR: Critical for confirming the pyridazine ring substitution pattern, methoxyphenyl group, and amide bond formation. Key signals include:
- Pyridazine C=O resonance at ~165–170 ppm in 13C NMR .
- Methoxy protons as a singlet at ~3.8 ppm in 1H NMR .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]+ expected for C22H22N3O6: 424.1508) .
- FT-IR: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. osteoclast inhibition)?
Answer: Contradictions often arise from assay variability or off-target effects. Methodological strategies include:
- Target-Specific Assays: Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways (e.g., NF-κB for inflammation vs. RANKL for osteoclasts) .
- Dose-Response Profiling: Compare IC50 values across assays; true targets show nM-range potency .
- Structural Analog Testing: Evaluate activity of derivatives lacking the butanoic acid moiety to determine if anti-inflammatory effects are scaffold-dependent .
Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
Answer: Key SAR findings include:
- Pyridazine Core: The 6-oxo group is essential for hydrogen bonding with cathepsin K (osteoclast inhibition) .
- Methoxyphenyl Substituent: Para-methoxy enhances solubility but reduces target affinity compared to meta-substitution .
- Butanoic Acid Side Chain: Critical for COX-2 inhibition; shortening to propanoic acid abolishes anti-inflammatory activity .
Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?
Answer:
- Anti-Inflammation: LPS-stimulated RAW 264.7 macrophages measuring TNF-α/IL-6 suppression via ELISA .
- Osteoclast Inhibition: TRAP staining in RANKL-induced osteoclasts derived from bone marrow macrophages .
- Cytotoxicity: MTT assays in HEK-293 or HepG2 cells to rule out non-specific effects .
Advanced: How does the compound interact with enzymatic targets like PDE4 or cathepsin K at the molecular level?
Answer: Computational and experimental data suggest:
- PDE4 Inhibition: The pyridazine ring’s C=O group forms hydrogen bonds with Gln-369 in the PDE4 active site, while the methoxyphenyl group occupies a hydrophobic pocket .
- Cathepsin K Binding: Molecular docking shows the butanoic acid side chain interacts with Asn-161 and Gly-162, stabilizing the enzyme-inhibitor complex .
- Validation: Mutagenesis studies (e.g., replacing Gln-369 with alanine in PDE4) can confirm binding residues .
Basic: What analytical methods are recommended for purity assessment during synthesis?
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; ≥95% purity is acceptable for biological testing .
- TLC: Monitor reaction progress with silica plates (eluent: EtOAc/hexane, 1:1; Rf ~0.3 for the final product) .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies mitigate metabolic instability of the butanoic acid moiety in vivo?
Answer:
- Prodrug Design: Convert the carboxylic acid to a methyl ester or tert-butyl amide for improved plasma stability .
- Isotere Replacement: Substitute the acid with a tetrazole or acyl sulfonamide to resist esterase cleavage .
- Pharmacokinetic Profiling: Use LC-MS/MS to track metabolite formation in liver microsomes .
Basic: How does the compound’s solubility profile impact experimental design?
Answer:
- Solubility: Poor in water (~0.1 mg/mL); requires DMSO or PEG-400 for stock solutions (≤10 mM) .
- Buffer Compatibility: Stable in PBS (pH 7.4) for ≤24 hours; avoid acidic buffers (pH <5) to prevent precipitation .
Advanced: What in vivo models are suitable for validating osteoclast inhibition and anti-inflammatory efficacy?
Answer:
- Osteoporosis: Ovariectomized (OVX) mice with micro-CT analysis of trabecular bone loss .
- Inflammation: Collagen-induced arthritis (CIA) in rats, measuring paw swelling and joint histopathology .
- Dosing: Administer orally at 10–50 mg/kg/day; monitor plasma levels via LC-MS to ensure target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
